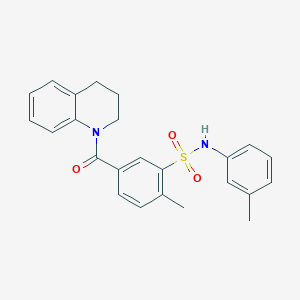

2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide

Beschreibung

2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-N-(m-tolyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methyl group at position 2 of the benzene ring, a 1,2,3,4-tetrahydroquinoline-1-carbonyl substituent at position 5, and an N-linked m-tolyl group. This compound is structurally distinct due to its hybrid architecture, combining a sulfonamide backbone with a tetrahydroquinoline moiety.

Eigenschaften

IUPAC Name |

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methyl-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-7-5-10-21(15-17)25-30(28,29)23-16-20(13-12-18(23)2)24(27)26-14-6-9-19-8-3-4-11-22(19)26/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFXJRUKEFAQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Tetrahydroquinoline: Starting with an aniline derivative, the tetrahydroquinoline ring is formed through a Pictet-Spengler reaction.

Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine group.

Final Coupling: The final step involves coupling the tetrahydroquinoline derivative with the sulfonamide under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydroquinoline ring.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

Medicine: Possible antimicrobial or anticancer properties.

Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Variation: Unlike the herbicidal sulfonylureas, which incorporate heterocyclic carbamate groups (e.g., triazine or pyrimidine), the target compound employs a tetrahydroquinoline carbonyl moiety.

Substituent Effects : The m-tolyl group at the sulfonamide nitrogen may enhance lipophilicity compared to the ethylsulfonyl or methoxyethoxy groups in herbicides, improving membrane permeability for drug candidates .

Bioactivity: Sulfonylurea herbicides rely on carbamate-linked heterocycles for ALS inhibition. The tetrahydroquinoline group in the target compound could confer distinct interactions with mammalian enzymes, such as carbonic anhydrase or cyclooxygenase, common targets of sulfonamide-based drugs.

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Solubility: The tetrahydroquinoline moiety may reduce water solubility compared to sulfonylureas with polar carbamate groups (e.g., cinosulfuron’s methoxyethoxy chain).

Biologische Aktivität

The compound 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide is a derivative of tetrahydroquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its underlying mechanisms.

Biological Activity Overview

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its antiproliferative activity and mechanisms of action.

Antiproliferative Activity

In vitro studies have shown that 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide exhibits notable antiproliferative activity against several human cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| A2780 (Ovarian) | 10.2 | |

| HT-29 (Colorectal) | 15.0 | |

| MSTO-211H (Mesothelioma) | 14.8 |

These values indicate the concentration of the compound required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This process involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins within the cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis and mitosis. This was particularly evident in A2780 cells, where a concentration-dependent increase in G0/G1 phase was observed alongside a decrease in S and G2/M phases .

- Reactive Oxygen Species (ROS) Production : The compound significantly increases intracellular ROS levels, which contributes to oxidative stress and subsequent cell death . This oxidative stress is believed to play a critical role in mediating the cytotoxic effects observed.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HeLa Cells : In a controlled study, HeLa cells were treated with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with morphological changes consistent with apoptosis observed under microscopy .

- Comparison with Standard Chemotherapeutics : In comparative studies against standard chemotherapeutic agents such as cisplatin and doxorubicin, this compound demonstrated comparable or superior efficacy in certain cell lines while exhibiting a different mechanism of action through ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.